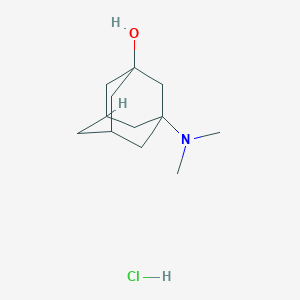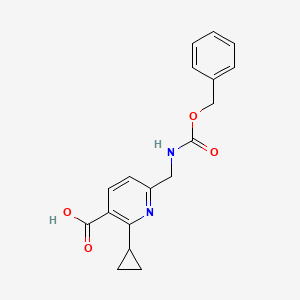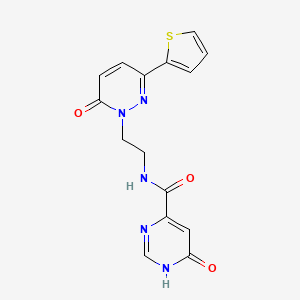![molecular formula C15H16FNO B2992720 (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one CAS No. 477848-24-1](/img/structure/B2992720.png)
(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[322]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the fluorophenyl group through a series of reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
- (2E)-2-[(2-bromophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
- (2E)-2-[(2-methylphenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Uniqueness
What sets (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one apart from similar compounds is the presence of the fluorophenyl group. This group imparts unique chemical properties, such as increased stability and reactivity, which can enhance the compound’s effectiveness in various applications. Additionally, the fluorine atom’s electronegativity can influence the compound’s interactions with biological targets, potentially leading to improved therapeutic outcomes.
Eigenschaften
IUPAC Name |
(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-4-2-1-3-12(14)9-13-10-15(18)11-5-7-17(13)8-6-11/h1-4,9,11H,5-8,10H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVOZCCALVRIKL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)C/C2=C\C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2992639.png)
![2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide](/img/structure/B2992644.png)

![3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2992648.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2992649.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2992650.png)
![3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992651.png)
![7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2992652.png)
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/new.no-structure.jpg)


![9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2992658.png)

